N-methyl-3-phenoxyaniline
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Overview
Description
N-Methyl-3-phenoxyaniline, also known by its IUPAC name N-methyl-N-(3-phenoxyphenyl)amine, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a phenoxy group attached to an aniline moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3-phenoxyaniline can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-3-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
N-Methyl-3-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-methyl-3-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-Methyl-4-phenoxyaniline: Similar structure but with the phenoxy group at the para position.
N-Methyl-2-phenoxyaniline: Similar structure but with the phenoxy group at the ortho position.
N-Methyl-3-phenylamine: Lacks the phenoxy group, making it less reactive in certain chemical reactions.
Uniqueness: N-Methyl-3-phenoxyaniline is unique due to the specific positioning of the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-methyl-3-phenoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGXKPPJDVPEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609340 |
Source
|
Record name | N-Methyl-3-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13024-17-4 |
Source
|
Record name | N-Methyl-3-phenoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13024-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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